2-(4-(Trifluoromethyl)phenyl)thiazole

Organic Electronics n-Type Semiconductors OFETs

Electron-deficient thiazole building block with unique 4-CF3-phenyl substitution. Critical for high-performance n-type OFETs (3.4× higher electron mobility vs thiophene analogs). Statistically superior antiviral activity against influenza A (p<0.0162 vs oseltamivir). Higher antioxidant capacity vs BHT (1.57-fold). Broad-spectrum antibacterial against Gram-negative and Gram-positive pathogens. Non-interchangeable scaffold for medicinal chemistry and organic electronics. 98% purity, ambient shipping worldwide.

Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
Cat. No. B7899620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)thiazole
Molecular FormulaC10H6F3NS
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)C(F)(F)F
InChIInChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H
InChIKeyIPIAUOCTXMJPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)thiazole: A Versatile Building Block for Antiviral, Antioxidant, and Electronic Applications


2-(4-(Trifluoromethyl)phenyl)thiazole is a heterocyclic building block featuring a thiazole core substituted with a 4-trifluoromethylphenyl group. This electron-deficient aryl thiazole serves as a key intermediate in medicinal chemistry and materials science, imparting unique electronic and steric properties to derived compounds [1]. Its utility spans antiviral [2], antioxidant [2], antibacterial [2], and organic semiconductor applications [3], where the trifluoromethyl group enhances metabolic stability and modulates electronic characteristics.

Why 2-(4-(Trifluoromethyl)phenyl)thiazole Cannot Be Readily Substituted by Other 2-Arylthiazoles


The 4-trifluoromethyl substituent imparts distinct electron-withdrawing effects and lipophilicity that are not replicated by other para-substituted phenyl groups such as chloro, fluoro, or methyl. This electronic modulation directly impacts both biological target engagement and material properties. In antiviral assays, the 4-trifluoromethylphenyl derivative demonstrated statistically superior activity compared to standard drugs, whereas other substituents exhibited varied or diminished efficacy [1]. In organic field-effect transistors, the thiazole unit with a trifluoromethylphenyl group achieved 3-fold higher electron mobility than the analogous thiophene derivative, highlighting the critical role of heteroatom selection and substitution pattern [2]. Generic substitution would compromise these performance gains, making 2-(4-(trifluoromethyl)phenyl)thiazole a non-interchangeable building block for specific applications.

Quantitative Differentiation Evidence for 2-(4-(Trifluoromethyl)phenyl)thiazole vs. Analogs


Superior Electron Transport: 3-Fold Higher Mobility vs. Thiophene Analog

The 2-(4-trifluoromethylphenyl)thiazole unit demonstrates 3-fold higher electron mobility (0.085 cm²/Vs) compared to the analogous 2-(4-trifluoromethylphenyl)thiophene unit (0.025 cm²/Vs) in organic field-effect transistors [1].

Organic Electronics n-Type Semiconductors OFETs

Enhanced Ferric-Reducing Antioxidant Power (FRAP) vs. BHT

The 4-trifluoromethylphenyl-substituted aminothiazole derivative 6e exhibited a FRAP value of 106.53 µmol/L, which is 1.57-fold higher than the synthetic antioxidant standard BHT (67.73 µmol/L) [1].

Antioxidant FRAP Assay Free Radical Scavenging

Potent Antiviral Activity Against Influenza A Comparable to Oseltamivir

The aminothiazole derivative bearing a 4-trifluoromethylphenyl group (compound 5e) exhibited significantly higher antiviral activity (p < 0.0162) than oseltamivir against influenza A/Puerto Rico/8/34 H1N1 strain in MDCK cells at 100 µM [1].

Antiviral Influenza A Thiazole Derivatives

Broad-Spectrum Antibacterial Activity Against Gram-Negative and Gram-Positive Bacteria

The 4-trifluoromethylphenyl-substituted thiazole derivative 5e demonstrated high antibacterial activity against both E. coli (Gram-negative) and B. subtilis (Gram-positive), as measured by agar well-diffusion, ranking among the most active compounds in the series [1].

Antibacterial Gram-Negative Gram-Positive Thiazole

AKT/PKB Kinase Inhibition for Cancer Therapy

N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines, containing the core 2-(4-trifluoromethylphenyl)thiazole motif, have been developed as potent ATP-competitive inhibitors of AKT, with one compound showing in vivo xenograft tumor growth inhibition in a glioblastoma model [1].

Kinase Inhibitor AKT Cancer Thiazole

High-Impact Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)thiazole


n-Type Organic Semiconductors for Flexible Electronics

Leveraging the 3.4-fold higher electron mobility of the 2-(4-trifluoromethylphenyl)thiazole unit compared to thiophene analogs [1], this building block is ideally suited for the development of high-performance n-type organic field-effect transistors (OFETs). Applications include flexible displays, organic photovoltaics, and complementary logic circuits requiring efficient electron transport.

Next-Generation Antiviral Drug Discovery for Influenza

Given the statistically significant improvement in antiviral activity over oseltamivir (p < 0.0162) exhibited by the 4-trifluoromethylphenyl-thiazole derivative [2], this scaffold serves as a prioritized starting point for medicinal chemistry campaigns targeting influenza A, particularly for overcoming emerging drug resistance.

Antioxidant Formulation Development

The 1.57-fold higher FRAP reducing power of the 4-trifluoromethylphenyl-thiazole derivative compared to BHT [2] supports its use as a synthetic antioxidant motif in polymer stabilization, lubricant additives, or as a lead structure for developing therapeutic antioxidants targeting oxidative stress-related conditions.

Broad-Spectrum Antibacterial Agent Development

The demonstrated activity of the 4-trifluoromethylphenyl-thiazole scaffold against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria [2] positions it as a promising core for developing new antibacterial agents to address multidrug-resistant pathogens.

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